Diethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate

Lipophilicity Drug Design ADME Prediction

For drug discovery teams needing predictable lipophilicity modulation without scaffold hopping, this -CF3 pyrrole diester (XLogP3=2.4) addresses the core limitation of the 3-methyl analog (XLogP3=1.8). The trifluoromethyl group delivers a quantifiable 33% logP increase for membrane permeability tuning. - 7 H-bond acceptors (vs. 4 in non-fluorinated analogs) for enhanced target recognition - Electron-withdrawing -CF3 (σm≈0.43) enables regioselective C-H functionalization - Standard packs: 10 mg, 50 mg, 100 mg; bulk custom synthesis available on request

Molecular Formula C11H12F3NO4
Molecular Weight 279.21 g/mol
CAS No. 222546-93-2
Cat. No. B13981854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate
CAS222546-93-2
Molecular FormulaC11H12F3NO4
Molecular Weight279.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC(=C1C(F)(F)F)C(=O)OCC
InChIInChI=1S/C11H12F3NO4/c1-3-18-9(16)6-5-15-8(10(17)19-4-2)7(6)11(12,13)14/h5,15H,3-4H2,1-2H3
InChIKeyQBAIIZQNMAUQDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate: Core Properties


Diethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate (CAS: 222546-93-2) is a fluorinated heterocyclic building block, characterized by a 1H-pyrrole core substituted with a trifluoromethyl group at the 3-position and ethyl ester groups at the 2- and 4-positions [1]. This specific substitution pattern significantly alters the molecule's physicochemical profile compared to non-fluorinated or alkyl-substituted pyrrole dicarboxylate analogs. It is primarily utilized as a versatile intermediate in medicinal chemistry and agrochemical research, where the electron-withdrawing and lipophilic trifluoromethyl group is crucial for modulating bioactivity and pharmacokinetic properties [2].

Fluorinated heterocyclic building block for medicinal chemistry and agrochemical synthesis
CF₃ group enables tuning of lipophilicity and electronic properties for lead optimization
Useful for late-stage functionalization and reaction methodology development

Physicochemical Differentiation from Non-Fluorinated Analogs


Generic substitution with simpler 3-substituted pyrrole-2,4-dicarboxylates (e.g., where R3 = H or CH3) is not equivalent due to fundamental differences in lipophilicity and electronic properties imparted by the trifluoromethyl group [2]. The strong electron-withdrawing nature and larger van der Waals volume of a -CF3 group, compared to -H or -CH3, directly affect the compound's reactivity in subsequent synthetic steps and its interaction with biological targets. The quantitative evidence below demonstrates that the target compound has a higher computed lipophilicity (ΔLogP = +0.6) and double the number of hydrogen bond acceptors compared to its 3-methyl analog [1], making it a distinct chemical entity with non-interchangeable properties for applications where metabolic stability, lipophilicity, or directed intermolecular interactions are required.

Property
This Compound
Non-Fluorinated Analogs
Lipophilicity
CF₃ group substantially increases logP (class-level shift)
Lower lipophilicity; may not support equivalent membrane permeability profile
H-Bond Acceptors
Higher number of hydrogen bond acceptors (class-level increase)
Fewer HBAs; reduced molecular recognition capacity
Electronic Character
Strongly electron-withdrawing (positive Hammett σ)
Electron-donating or neutral; different reactivity and regioselectivity

Quantitative Differentiation Against Closest Analogs


Computed Lipophilicity Comparison with 3-Methyl Analog

The target compound exhibits a computed partition coefficient (XLogP3) of 2.4, which is 0.6 log units higher than the closely related 3-methyl analog, diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate (CAS 5448-16-8), which has an XLogP3 of 1.8 [1]. A higher logP value is directly correlated with increased membrane permeability and a potentially different pharmacokinetic profile. This 33% increase in lipophilicity on a log scale is a quantifiable and meaningful difference for early-stage drug discovery, where precise tuning of this parameter is critical.

Lipophilicity
Reported
Target XLogP3: 2.4
Comparator (3-CH₃): 1.8
Δ +0.6 (33% increase)
Supports selection when higher lipophilicity is a design criterion for ADME tuning.
Computed XLogP3 values; verify under experimental conditions.
Lipophilicity Drug Design ADME Prediction

Hydrogen Bond Acceptor Count Influence on Molecular Recognition

The presence of three fluorine atoms in the target compound dramatically increases the total hydrogen bond acceptor (HBA) count to 7, compared to only 4 for diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate and 4 for diethyl 1H-pyrrole-2,4-dicarboxylate (CAS 55942-40-0) [1]. This nearly doubling of HBA sites can fundamentally alter the molecule's capacity for forming specific, directed interactions with biological targets or in crystal engineering. For instance, the additional acceptors can serve as halogen bond acceptors or engage in unique multipolar interactions with protein backbones, which is a common strategy for enhancing binding affinity.

H-Bond Acceptors
Class-level
Target: 7 HBAs
Analogs: 4 HBAs
Δ +3 (75% increase)
Supports applications requiring higher HBA density for molecular recognition.
Computed by Cactvs; validate binding interactions experimentally.
Supramolecular Chemistry Medicinal Chemistry Molecular Recognition

Electronic Effects on Regioselective Reactivity

The -CF3 group exerts a powerful electron-withdrawing effect via the inductive pathway, quantified by a positive Hammett substituent constant (σm ≈ 0.43), which is strongly electron-deficient compared to the electron-donating -CH3 group (σm ≈ -0.07) or -H (σm = 0) [1]. This fundamental electronic difference makes the target compound's pyrrole ring significantly more electrophilic. In practice, this translates to different regioselectivity and reaction rates in electrophilic aromatic substitution and cross-coupling reactions. For example, a patent on related pyrrole syntheses notes the critical role of the trifluoromethyl group in achieving the desired substitution pattern in bioactive molecules [2].

Electronic Effect
Class-level
CF₃ σm ≈ 0.43 (electron-withdrawing)
–CH₃ σm ≈ –0.07 (electron-donating)
Supports target-oriented synthesis by leveraging distinct electronic profile.
Hammett constants are class-level; verify reactivity experimentally.
Synthetic Chemistry Reactivity Tuning Organofluorine Chemistry

Targeted Procurement Scenarios


Lead Optimization for Enhanced Lipophilicity

When an early-stage drug development program has identified a diethyl pyrrole-2,4-dicarboxylate scaffold as a hit but requires improvement in lipophilicity (logP) to enhance membrane permeability or metabolic stability, this -CF3 compound is the logical next step. The quantified increase in XLogP3 from 1.8 to 2.4 (a 33% increase over the -CH3 analog) directly addresses this need, providing a predictable and verifiable way to modulate this critical ADME parameter without drastically altering the core scaffold [1].

Synthesis of Fluorine-Modulated Agrochemical Intermediates

In the synthesis of crop protection agents, the introduction of a -CF3 group is a well-known strategy to increase a molecule's metabolic half-life and environmental persistence. A patent from Syngenta explicitly details the use of a substituted dihydro-pyrrole derivative with a trifluoromethyl group for its pesticidal activity [2]. This places the target compound as a key building block for creating analogs of the described bioactive molecules. Its distinct electronic properties, driven by the -CF3 group's inductive effect (σm ≈ 0.43), will direct the formation of specific isomers required for high target potency [3].

Supramolecular Receptor Development with Multipoint Binding

For researchers designing new anion receptors or enzyme inhibitors that rely on a high density of hydrogen bond acceptors for recognition, this compound offers a distinct advantage. With 7 hydrogen bond acceptors, it provides 75% more interaction sites than its non-fluorinated counterparts (4 HBAs) [4]. This feature is critical for achieving strong and selective binding to a target containing multiple hydrogen bond donors, making it a superior framework compared to simpler pyrrole diesters for constructing sophisticated supramolecular architectures.

Regioselective C-H Functionalization Methodology

The stark electronic contrast between the strong electron-withdrawing -CF3 group (σm ≈ 0.43) and standard alkyl or proton substituents makes this compound an ideal model substrate for developing new catalytic reactions [3]. Methodologists can exploit the predictable effect of the substituent on the pyrrole's electron density to probe reaction mechanisms or to achieve highly regioselective C-H activation or cross-coupling, where the outcome would be fundamentally different from using a 3-methyl or unsubstituted pyrrole analog.

Application
Selection Property
Validation Focus
Lead optimization for enhanced lipophilicity
Higher computed logP relative to non-fluorinated analogs
Verify membrane permeability and PK property improvement
Agrochemical intermediate synthesis
CF₃ for metabolic stability and environmental persistence
Assess target potency and metabolic half-life in crop protection models
Supramolecular receptor design
Increased H-bond acceptor count for multipoint binding
Evaluate binding affinity and selectivity with target receptors
Regioselective C–H functionalization methodology
Electron-withdrawing CF₃ directing reactivity
Verify reaction regioselectivity and catalytic mechanism
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